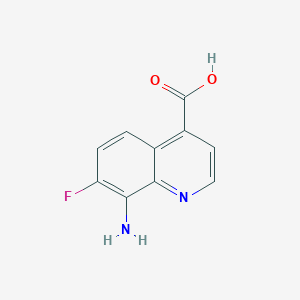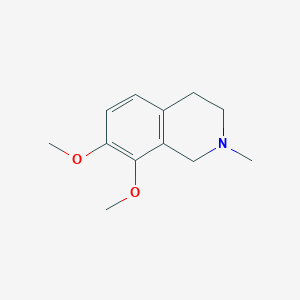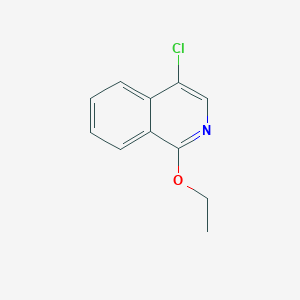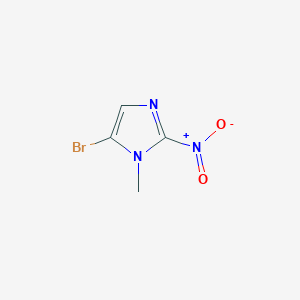![molecular formula C8H6ClN3O2 B11893192 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate. This process involves a seven-step synthesis with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the pyrrolopyrimidine building block.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave techniques for the preparation of pyrrolopyrimidine derivatives has been reported as a robust approach .
化学反応の分析
Types of Reactions
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of pyrrolopyrimidine derivatives include N-methyl piperazine and ethanol . Reaction conditions often involve refluxing and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of various functionalized pyrrolopyrimidine derivatives .
科学的研究の応用
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor and anticancer agent.
Biological Studies: It is used in studies involving cell cycle arrest and apoptosis induction in cancer cells.
Pharmaceutical Development: The compound serves as a building block for the synthesis of various pharmaceutical intermediates.
作用機序
The mechanism of action of 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as kinases. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by up-regulating pro-apoptotic proteins like P53 and BAX, and down-regulating anti-apoptotic proteins like Bcl2 . Molecular docking studies have confirmed its binding affinities to these targets .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: A closely related compound used as a building block in the synthesis of various pharmaceutical intermediates.
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Another derivative with similar structural features.
Uniqueness
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its potential as a multi-targeted kinase inhibitor and apoptosis inducer sets it apart from other pyrrolopyrimidine derivatives .
特性
分子式 |
C8H6ClN3O2 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC名 |
5-chloro-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) |
InChIキー |
TUZLSDIWHIFANN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)


![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)
![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)





![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)
![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)
